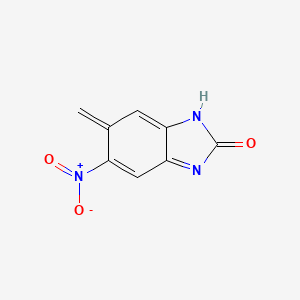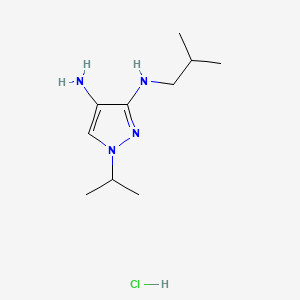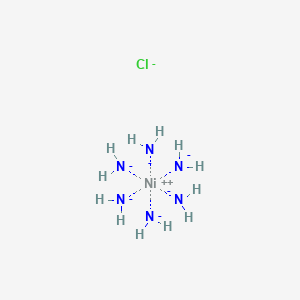
Azanide;nickel(2+);chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azanide;nickel(2+);chloride, also known as Hexaamminenickel(II) chloride, is a coordination compound with the chemical formula [Ni(NH₃)₆]Cl₂. This compound features a nickel(II) ion surrounded by six ammonia molecules, forming an octahedral geometry. It is commonly used in various chemical processes and research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexaamminenickel(II) chloride can be synthesized by treating a cobalt-free solution of nickel(II) chloride hexahydrate (NiCl₂·6H₂O) with an excess of concentrated ammonia (NH₃). The solution is then cooled, and the fine crystals of [Ni(NH₃)₆]Cl₂ are precipitated by adding an ammoniacal ammonium chloride (NH₄Cl) solution. The precipitate is filtered and washed successively with concentrated ammonia, alcohol, and ether .
Industrial Production Methods
In industrial settings, the production of Hexaamminenickel(II) chloride follows similar principles but on a larger scale. The process involves the careful control of reaction conditions to ensure high purity and yield. The use of automated systems for mixing, cooling, and filtration helps in achieving consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Hexaamminenickel(II) chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state complexes.
Reduction: It can be reduced to form nickel(0) complexes.
Substitution: The ammonia ligands can be substituted with other ligands such as water, halides, or organic molecules.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are used.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Ligand exchange reactions are typically carried out in aqueous or organic solvents under controlled temperatures.
Major Products Formed
Oxidation: Formation of nickel(III) or nickel(IV) complexes.
Reduction: Formation of nickel(0) complexes.
Substitution: Formation of various nickel(II) complexes with different ligands.
Scientific Research Applications
Hexaamminenickel(II) chloride has a wide range of applications in scientific research:
Biology: Employed in studies involving nickel’s role in biological systems and its interaction with biomolecules.
Medicine: Investigated for its potential use in medical imaging and as a therapeutic agent.
Industry: Utilized in electroplating, battery production, and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of Hexaamminenickel(II) chloride involves its ability to coordinate with various ligands and participate in redox reactions. The nickel(II) ion can interact with different molecular targets, including enzymes and proteins, affecting their function and activity. The pathways involved in these interactions are often studied to understand the compound’s effects at the molecular level .
Comparison with Similar Compounds
Hexaamminenickel(II) chloride can be compared with other similar compounds, such as:
Nickel(II) chloride (NiCl₂): Unlike Hexaamminenickel(II) chloride, this compound does not have ammonia ligands and is commonly used in its anhydrous or hexahydrate form.
Hexaamminecobalt(III) chloride ([Co(NH₃)₆]Cl₃): Similar in structure but contains cobalt instead of nickel, leading to different chemical properties and reactivity.
Hexaammineplatinum(IV) chloride ([Pt(NH₃)₆]Cl₄): Contains platinum and exhibits different coordination chemistry and applications.
Hexaamminenickel(II) chloride is unique due to its specific coordination environment and the properties imparted by the nickel(II) ion and ammonia ligands.
Properties
Molecular Formula |
ClH12N6Ni-5 |
|---|---|
Molecular Weight |
190.28 g/mol |
IUPAC Name |
azanide;nickel(2+);chloride |
InChI |
InChI=1S/ClH.6H2N.Ni/h1H;6*1H2;/q;6*-1;+2/p-1 |
InChI Key |
GEVRDBJYCXLARC-UHFFFAOYSA-M |
Canonical SMILES |
[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[Cl-].[Ni+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


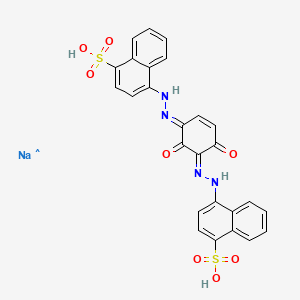
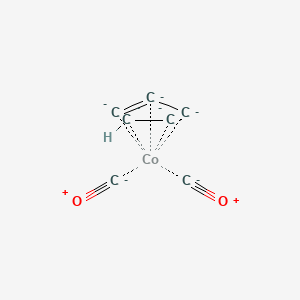
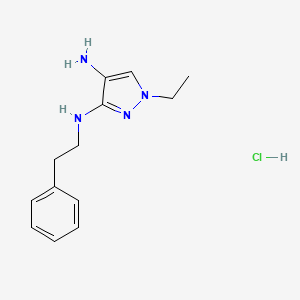
![1-[(2R,4S,5R)-4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12350454.png)
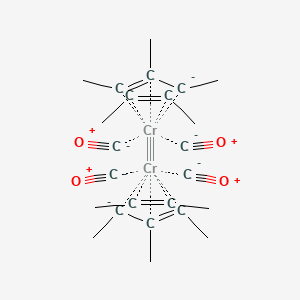


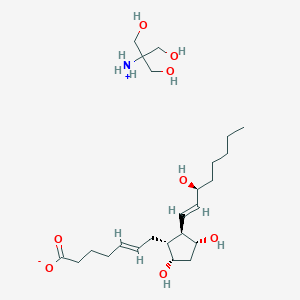
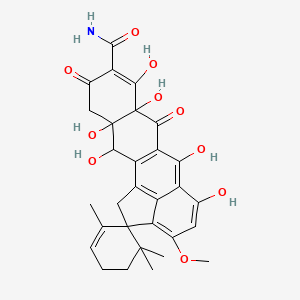
![1-Pyrrolidinyloxy,3-[(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)methyl]-2,2,5,5-tetramethyl-](/img/structure/B12350495.png)

